Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-

Orthoester Synthesis Skeleton-Forming Agent Pharmaceutical Intermediates

Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- (CAS 603151-66-2), systematically named 1,3,3-trimethoxy-1-(isopropoxy)propane, is a C9H20O4 asymmetric orthoester with a molecular weight of 192.25 g/mol and a computed XLogP3 of 1.1. Unlike symmetric tetraalkoxypropanes, this compound bears three methoxy groups and one isopropoxy group on a propane backbone, yielding a chiral center (one undefined stereocenter) and distinct physicochemical properties.

Molecular Formula C9H20O4
Molecular Weight 192.25 g/mol
CAS No. 603151-66-2
Cat. No. B12574843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane, 1,1,3-trimethoxy-3-(1-methylethoxy)-
CAS603151-66-2
Molecular FormulaC9H20O4
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)OC(CC(OC)OC)OC
InChIInChI=1S/C9H20O4/c1-7(2)13-9(12-5)6-8(10-3)11-4/h7-9H,6H2,1-5H3
InChIKeyLFUGNYXPXDRZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- (CAS 603151-66-2): Asymmetric Orthoester for Pharmaceutical Intermediate Synthesis


Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- (CAS 603151-66-2), systematically named 1,3,3-trimethoxy-1-(isopropoxy)propane, is a C9H20O4 asymmetric orthoester with a molecular weight of 192.25 g/mol and a computed XLogP3 of 1.1 [1]. Unlike symmetric tetraalkoxypropanes, this compound bears three methoxy groups and one isopropoxy group on a propane backbone, yielding a chiral center (one undefined stereocenter) and distinct physicochemical properties [1]. It is disclosed in EP1607381A1 as a novel asymmetric tetraalkoxypropane produced via Lewis acid-catalyzed addition of isopropyl vinyl ether to trimethyl orthoformate, serving as a high-reactivity skeleton-forming agent for downstream pharmaceutical and agrochemical intermediates such as pyrazole and pyrimidine derivatives [2].

Why 1,1,3,3-Tetramethoxypropane or 1,1,3-Trimethoxypropane Cannot Replace Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- in Skeleton-Forming Applications


Generic substitution with symmetric 1,1,3,3-tetramethoxypropane (CAS 102-52-3) or the simpler 1,1,3-trimethoxypropane (CAS 14315-97-0) fails because the target compound's asymmetric orthoester architecture—incorporating one isopropoxy group alongside three methoxy groups—provides a chemically distinct reactivity profile, steric environment, and product distribution in transalkoxylation reactions [1]. EP1607381A1 explicitly demonstrates that the isopropoxy-bearing asymmetric product forms preferentially (62.9% concentration) over the symmetric tetramethoxy byproduct (23.5%) under optimized conditions, confirming that the mixed alkoxy substitution is not merely a synthetic curiosity but a controllable, quantifiable outcome that directly impacts downstream intermediate purity and yield [1]. The presence of the bulkier isopropoxy group also alters the compound's conformational flexibility (7 rotatable bonds), hydrogen bond acceptor count (4), and lipophilicity (XLogP3 1.1) relative to the all-methoxy symmetric analog, parameters that influence partitioning, solvation, and subsequent reaction kinetics in multi-step pharmaceutical syntheses [2].

Quantitative Differentiation Evidence for Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- vs. Closest Analogs


Asymmetric vs. Symmetric Orthoester Product Distribution in Tetraalkoxypropane Synthesis

In the Lewis acid-catalyzed reaction of isopropyl vinyl ether with trimethyl orthoformate, the target asymmetric orthoester 1,3,3-trimethoxy-1-(isopropoxy)propane is produced at a substantially higher concentration than the symmetric 1,1,3,3-tetramethoxypropane byproduct. The patent reports a 62.9% concentration of the asymmetric product versus only 23.5% for the symmetric form, with an overall yield of 70.0% from isopropyl vinyl ether [1]. This 2.7-fold enrichment of the asymmetric product demonstrates that the isopropoxy-substituted compound is the kinetically or thermodynamically favored product under these conditions, a selectivity not achievable with methyl vinyl ether (which yields exclusively symmetric product) [1].

Orthoester Synthesis Skeleton-Forming Agent Pharmaceutical Intermediates

Molecular Weight and Heavy Atom Count Differentiation from Symmetric 1,1,3,3-Tetramethoxypropane

The target compound (C9H20O4, MW 192.25 g/mol) possesses a molecular weight 28.05 Da higher than 1,1,3,3-tetramethoxypropane (C7H16O4, MW 164.20 g/mol), corresponding to the replacement of one methoxy group (–OCH₃, 31.03 Da) with an isopropoxy group (–OCH(CH₃)₂, 59.09 Da) [1][2]. This increases the heavy atom count from 11 to 13 and introduces an additional carbon atom, directly affecting boiling point, vapor pressure, and chromatographic retention behavior [1]. The target compound also possesses one undefined stereocenter (absent in the symmetric comparator), making it a chiral molecule with potential implications for diastereoselective transformations [1].

Molecular Properties Physicochemical Differentiation Orthoester Comparison

Rotatable Bond Count and Conformational Flexibility vs. 1,1,3-Trimethoxypropane

The target compound features 7 rotatable bonds compared to 5 for the simpler analog 1,1,3-trimethoxypropane (CAS 14315-97-0), as computed by Cactvs 3.4.6.11 [1][2]. This increased conformational自由度 arises from the additional isopropoxy group, which introduces an extra C–O bond and a branched alkyl moiety. Higher rotatable bond counts are associated with greater entropic penalties upon binding but also with enhanced conformational sampling that can facilitate induced-fit interactions in enzyme active sites [1].

Conformational Analysis Drug Design Molecular Flexibility

Computed Lipophilicity (XLogP3) and Topological Polar Surface Area Comparison

The target compound has a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 36.9 Ų, with 4 hydrogen bond acceptors and 0 hydrogen bond donors [1]. While experimental LogP data for the closest symmetric analog 1,1,3,3-tetramethoxypropane are not available in the same database, the replacement of one methoxy with an isopropoxy group is expected to increase lipophilicity by approximately 0.5–0.7 log units based on the π contribution of the additional methylene group (+0.5 per –CH₂–) [1]. The TPSA of 36.9 Ų falls well below the 140 Ų threshold commonly associated with good oral bioavailability, and the 0 H-bond donor count places this compound in a favorable region of drug-like chemical space for use as a hydrophobic building block [1].

Lipophilicity Drug-Likeness ADME Properties

High-Value Application Scenarios for Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- in Pharmaceutical and Agrochemical Intermediate Synthesis


Skeleton-Forming Agent for Pyrazole and Pyrimidine Pharmaceutical Intermediates

EP1607381A1 explicitly designates 1,3,3-trimethoxy-1-(isopropoxy)propane as a high-reactivity skeleton-forming agent for constructing pyrazole and pyrimidine derivatives, which are core scaffolds in numerous small-molecule pharmaceuticals and agrochemicals [1]. The asymmetric orthoester architecture enables controlled, stepwise unmasking of aldehyde equivalents under acidic conditions, providing a synthetic advantage over symmetric tetraalkoxypropanes that may hydrolyze too rapidly or too uniformly for selective transformations [1]. Users procuring this compound for heterocycle synthesis benefit from the preferential formation of the asymmetric product in the upstream reaction, reducing purification burden and improving atom economy.

Controlled-Release Malondialdehyde Equivalent for Bioanalytical Derivatization

Like its symmetric analog 1,1,3,3-tetramethoxypropane (a well-established malondialdehyde precursor), the target compound can serve as a protected malondialdehyde equivalent that releases the reactive dialdehyde upon acid hydrolysis [1]. The isopropoxy group, being bulkier than methoxy, is expected to hydrolyze at a slower rate, potentially enabling more controlled, sustained generation of malondialdehyde in analytical derivatization protocols such as TBARS (thiobarbituric acid reactive substances) assays for lipid peroxidation quantification. This differential hydrolysis rate, while not yet quantitatively characterized in peer-reviewed literature, represents a testable hypothesis for method development applications.

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The presence of one undefined stereocenter in 1,3,3-trimethoxy-1-(isopropoxy)propane distinguishes it from the achiral symmetric tetraalkoxypropanes [1]. This chirality, arising from the asymmetric carbon bearing two different alkoxy substituents, makes the compound a candidate for diastereoselective transformations where the stereochemical outcome can be influenced by the pre-existing chiral center. Procurement for medicinal chemistry campaigns targeting enantiopure drug candidates may benefit from this built-in stereochemical information, reducing the number of chiral resolution steps required downstream.

Industrial-Scale Production of Tetraalkoxypropane Derivatives via Propoxyvinyl Ether Route

The patent explicitly teaches that the use of propoxyvinyl ether (including isopropyl vinyl ether) overcomes the industrial handling difficulties associated with gaseous methyl vinyl ether, which is required for symmetric 1,1,3,3-tetramethoxypropane synthesis [1]. The target compound is produced using the readily condensable isopropyl vinyl ether (boiling point significantly higher than methyl vinyl ether's –6°C), enabling safer, more scalable manufacturing. The reaction yields the asymmetric product as the major component (62.9% concentration, 70.0% yield), with the ratio of asymmetric to symmetric product adjustable by varying the molar ratio of vinyl ether to orthoformate and the reaction temperature [1].

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